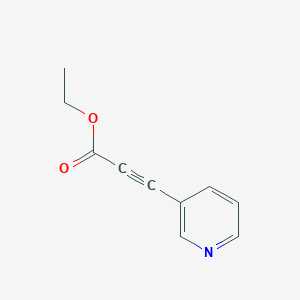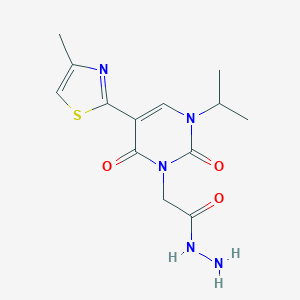
Ethyl 3-(3-Pyridyl)propiolate
Descripción general
Descripción
Ethyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a colorless to tan liquid that is commonly used in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring attached to a propiolate ester, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propiolate can be synthesized through the esterification of 3-(3-pyridyl)propiolic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-Pyridyl)propiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: It can participate in dipolar cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-pyridyl)propiolic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cycloaddition: Reagents such as nitrile imines or diazo compounds are used, often in the presence of transition metal catalysts like copper or silver.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Addition: Formation of substituted pyridylpropiolates.
Cycloaddition: Formation of heterocyclic compounds such as pyrazoles.
Hydrolysis: Formation of 3-(3-pyridyl)propiolic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in the modification and characterization of thiols in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-Pyridyl)propiolate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The pyridine ring and the propiolate ester provide sites for nucleophilic attack and cycloaddition, respectively. These reactions enable the compound to form various derivatives and heterocyclic structures, which can interact with biological targets and pathways.
Comparación Con Compuestos Similares
Ethyl 3-(3-Pyridyl)propiolate can be compared with similar compounds such as Ethyl propiolate and 3-(3-Pyridyl)propiolic acid:
Ethyl propiolate: Similar in structure but lacks the pyridine ring. It is commonly used in dipolar cycloaddition reactions and as a derivatizing agent for thiols.
3-(3-Pyridyl)propiolic acid: The acid form of this compound. It is used in similar reactions but requires esterification to form the ethyl ester.
This compound is unique due to the presence of both the pyridine ring and the propiolate ester, which provide distinct reactivity and versatility in various chemical reactions.
Propiedades
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-03-6 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1621236.png)


![7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1621243.png)

